An In-depth Technical Guide to 2-(Methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine (CAS Number: 58842-19-6)
An In-depth Technical Guide to 2-(Methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine (CAS Number: 58842-19-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine, a heterocyclic compound of interest in medicinal chemistry. The 1,3-thiazine scaffold is a core structure in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2] This document details the compound's structure, properties, a proposed synthetic pathway, and key analytical characterization methods. It also explores its potential reactivity and applications in drug discovery and development, alongside essential safety and handling information. This guide is intended to serve as a foundational resource for researchers and scientists working with or considering the use of this compound in their research endeavors.
Introduction: The Significance of the 1,3-Thiazine Scaffold
The 1,3-thiazine ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of therapeutic agents.[3] The presence of nitrogen and sulfur atoms in the six-membered ring imparts unique physicochemical properties that are conducive to biological activity. Derivatives of 5,6-dihydro-4H-1,3-thiazine have garnered significant attention due to their diverse pharmacological activities, including roles as antifungal, anticonvulsant, antitubercular, antibacterial, and antitumor agents.[1]
2-(Methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine represents a specific analog within this class, characterized by a methylsulfanyl (-SMe) group at the 2-position. This substitution can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. Understanding the chemistry and biological potential of this specific derivative is crucial for its exploration in drug discovery programs.
Physicochemical Properties
While comprehensive experimental data for 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine is not extensively available in public literature, key properties can be derived from supplier information and analysis of its structural analogs.
| Property | Value | Source |
| CAS Number | 58842-19-6 | Santa Cruz Biotechnology |
| Molecular Formula | C₅H₉NS₂ | Santa Cruz Biotechnology |
| Molecular Weight | 147.27 g/mol | Santa Cruz Biotechnology |
| Appearance | Liquid (Predicted) | Inferred from similar structures |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. | General chemical principles |
Synthesis and Purification
A direct, detailed experimental procedure for the synthesis of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine is not explicitly reported in the reviewed literature. However, a logical and efficient two-step synthetic route can be proposed based on the established synthesis of its immediate precursor, 2-mercapto-5,6-dihydro-4H-1,3-thiazine.[1]
Proposed Synthetic Pathway
The proposed synthesis involves a green and efficient cascade reaction to form the 2-mercapto precursor, followed by a standard S-methylation reaction.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Green Synthesis of 2-Mercapto-5,6-dihydro-4H-1,3-thiazine
This protocol is adapted from a reported green synthesis method.[1]
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Reaction Setup: To a solution of 3-chloropropyl isothiocyanate (1.0 mmol) and sodium hydrosulfide (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL), add potassium carbonate (0.6 mmol).
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Reaction Conditions: The reaction mixture can be heated under microwave irradiation (e.g., 20 W at 50 °C for approximately 5 minutes) or conventional heating (50 °C for about 20 minutes) until completion, as monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with dichloromethane (20 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
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Purification: The combined organic layers are washed with brine (2 x 15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-mercapto-5,6-dihydro-4H-1,3-thiazine.
Step 2: S-Methylation to 2-(Methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine
This is a standard procedure for the methylation of thiols.
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Reaction Setup: To a solution of 2-mercapto-5,6-dihydro-4H-1,3-thiazine (1.0 mmol) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone (10 mL), add a base such as sodium hydride (1.1 mmol, 60% dispersion in mineral oil) or potassium carbonate (1.5 mmol).
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Addition of Methylating Agent: Stir the mixture at room temperature for 15-30 minutes, then add methyl iodide (1.2 mmol) dropwise.
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Reaction Monitoring: The reaction is typically complete within a few hours and can be monitored by TLC.
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Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like ethyl acetate (3 x 15 mL).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine, can be purified by vacuum distillation or column chromatography.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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A singlet for the S-CH₃ protons is expected around δ 2.4-2.6 ppm.
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A triplet for the N-CH₂ protons (at position 4) is anticipated around δ 3.6-3.8 ppm.
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A triplet for the S-CH₂ protons (at position 6) is expected around δ 3.0-3.2 ppm.
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A multiplet for the central CH₂ protons (at position 5) should appear around δ 1.9-2.1 ppm.
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¹³C NMR:
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The S-CH₃ carbon is expected to resonate around δ 12-15 ppm.
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The C=N carbon (at position 2) should appear in the range of δ 150-160 ppm.
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The N-CH₂ carbon (at position 4) is predicted to be around δ 48-50 ppm.
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The S-CH₂ carbon (at position 6) is expected around δ 28-30 ppm.
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The central CH₂ carbon (at position 5) should be in the range of δ 20-22 ppm.
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Mass Spectrometry (MS)
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 147 or 148, respectively, corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands:
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C-H stretching vibrations around 2850-2950 cm⁻¹.
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A strong C=N stretching vibration in the region of 1600-1650 cm⁻¹.
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C-N and C-S stretching vibrations in the fingerprint region.
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine is dictated by the functional groups present in its structure.
